molecular formula C17H17BrN2O3 B2856214 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide CAS No. 951572-51-3

5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Cat. No.: B2856214
CAS No.: 951572-51-3
M. Wt: 377.238
InChI Key: BTGVEGUJYDEPOF-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic small molecule characterized by a brominated furan-2-carboxamide core linked to a 1-propanoyl-substituted tetrahydroquinoline moiety. The tetrahydroquinoline scaffold contributes to lipophilicity and conformational rigidity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Crystallographic analysis of such compounds often employs the SHELX software suite for structure refinement, a widely trusted tool in small-molecule crystallography .

Properties

IUPAC Name

5-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-2-16(21)20-9-3-4-11-10-12(5-6-13(11)20)19-17(22)14-7-8-15(18)23-14/h5-8,10H,2-4,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGVEGUJYDEPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom into the precursor molecule.

    Acylation: Addition of the propionyl group through an acylation reaction.

    Cyclization: Formation of the tetrahydroquinoline ring.

    Furan Ring Formation: Incorporation of the furan ring into the structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the tetrahydroquinoline moiety.

    Reduction: Reduction reactions could target the carbonyl group in the propionyl moiety.

    Substitution: The bromine atom can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while substitution could result in a variety of substituted furamides.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

If the compound exhibits significant biological activity, it could be explored as a lead compound for drug development.

Industry

In industry, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Tetrahydroquinoline Moiety

Cyclopropanecarbonyl-Substituted Analog

The compound 5-bromo-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide () replaces the propanoyl group with a cyclopropanecarbonyl substituent. The cyclopropane ring introduces steric constraints and increased ring strain, which may enhance binding affinity to rigid enzymatic pockets.

Morpholin-4-yl and Piperidin-1-yl Derivatives

describes two analogs:

  • 5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide (Mol. Formula: C21H26BrN3O3; Mol. Weight: 448.36)
  • 5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide (Mol. Formula: C22H28BrN3O2; Mol. Weight: 446.39)

These compounds feature morpholine or piperidine substituents, which introduce polar tertiary amines. The morpholine variant, with an oxygen atom in the ring, may offer better hydrogen-bonding capacity than the piperidine analog .

Heterocyclic Core Modifications

Triazolo[4,3-b]pyridazine-Substituted Analog

5-Bromo-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-furamide () replaces the tetrahydroquinoline moiety with a triazolopyridazine-linked phenyl group. The triazolopyridazine system is a fused heterocycle with aromatic and π-deficient characteristics, which could enhance interactions with electron-rich biological targets (e.g., kinases).

Indole-Oxadiazole Hybrid Compound

A patent application () discloses 5-bromo-N-methyl-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]-N-phenylindole-2-carboxamide , which combines an indole core with an oxadiazole ring. The oxadiazole group is a bioisostere for ester or amide functionalities, offering metabolic resistance while maintaining hydrogen-bonding capacity. The stereospecific cyclopropane substitution may confer enantioselective binding properties .

Comparative Data Table

Compound Name / Feature Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C18H18BrN2O2 (estimated) 374.25 (estimated) 1-Propanoyl-tetrahydroquinoline Moderate lipophilicity, rigid scaffold
Cyclopropanecarbonyl Analog C18H16BrN2O2 372.23 Cyclopropanecarbonyl Increased steric strain
Morpholin-4-yl Derivative C21H26BrN3O3 448.36 Morpholine Enhanced solubility
Triazolopyridazine Analog C16H10BrN5O2 384.19 Triazolopyridazine π-Deficient heterocycle
Indole-Oxadiazole Hybrid C22H20BrN3O2 430.32 Oxadiazole, stereospecific cyclopropane Metabolic stability, enantioselectivity

Research Findings and Implications

  • Bioactivity Trends: The brominated furan-2-carboxamide core appears conserved across analogs, underscoring its role as a pharmacophore. Modifications to the tetrahydroquinoline moiety or heterocyclic cores influence solubility, target engagement, and metabolic stability.
  • Synthetic Accessibility : Derivatives with morpholine/piperidine groups () are reported in milligram quantities, suggesting feasible scalability .
  • Crystallographic Relevance : The SHELX suite remains critical for resolving structural details of such compounds, aiding in SAR (structure-activity relationship) studies .

Biological Activity

5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of furan derivatives. This compound has garnered interest due to its potential biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17BrN2O3C_{17}H_{17}BrN_{2}O_{3} with a molecular weight of 377.2 g/mol. The structure features a furan ring and a tetrahydroquinoline moiety that contribute to its biological activity.

PropertyValue
Common NameThis compound
CAS Number946219-78-9
Molecular FormulaC17H17BrN2O3
Molecular Weight377.2 g/mol

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and influence signaling pathways critical for cell proliferation and survival. The binding affinity to these targets can lead to significant therapeutic effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance:

  • Cell Line Studies : In vitro assays using human cancer cell lines (e.g., U937 myeloid leukemia cells) showed that this compound significantly inhibits cell proliferation without inducing cytotoxicity at certain concentrations .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with apoptotic pathways and the modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Research indicates that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Antitumor Efficacy : A study reported the compound's effectiveness in reducing tumor size in xenograft models of human breast cancer. The treatment led to a significant decrease in tumor volume compared to control groups .
  • Infection Models : In animal models of bacterial infections, administration of this compound resulted in reduced bacterial load and improved survival rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

  • Answer: The synthesis involves bromination of a tetrahydroquinoline precursor followed by amide coupling with a furan-carboxylic acid derivative. Key steps require controlled temperature (0–5°C for bromination) and anhydrous conditions for amide bond formation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical. Design of Experiments (DoE) methodologies can optimize parameters like catalyst loading, solvent polarity, and reaction time to maximize yield (>70%) and minimize impurities .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Answer: Use ¹H/¹³C NMR (in DMSO-d₆) to confirm proton environments and carbon frameworks, FT-IR for amide C=O stretching (~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography (if crystalline) provides absolute stereochemical confirmation. HPLC (C18 column, MeOH/H₂O gradient) ensures >95% purity .

Q. What in vitro models are appropriate for initial assessment of its biological activity?

  • Answer: Standard assays include kinase inhibition (e.g., EGFR IC₅₀ via ADP-Glo™), cytotoxicity in cancer cell lines (HepG2, MCF-7; MTT assay, 48h exposure), and antimicrobial screening (MIC against S. aureus). Dose-response curves (1–100 µM) with positive controls (e.g., doxorubicin) establish baseline potency .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Answer: Discrepancies may arise from unmodeled solvation effects or protein flexibility. Validate via molecular dynamics simulations (100 ns, explicit solvent) and surface plasmon resonance (SPR) for binding kinetics. Reaction path search methods (quantum chemical calculations) and DoE can identify overlooked variables like pH-dependent tautomerism .

Q. What strategies enable regioselective functionalization of the tetrahydroquinoline core during late-stage derivatization?

  • Answer: Directed C–H activation using Pd(II)/Ru(II) catalysts with picolinamide directing groups enables precise bromination at C-5. Steric control via tert-butyl carbamate protection ensures single-isomer formation. Monitor regioselectivity by LC-MS at 30-minute intervals .

Q. Which computational approaches best predict metabolic stability of furan-carboxamide derivatives?

  • Answer: Combine density functional theory (DFT: B3LYP/6-311+G**) to model furan ring oxidation pathways with machine learning trained on CYP3A4 substrate databases. Validate predictions via in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS/MS metabolite tracking .

Q. How should SAR studies be designed to elucidate the propanoyl group’s role in target engagement?

  • Answer: Synthesize analogs with acetyl/butanoyl substitutions and isosteric groups (e.g., cyclopropanecarbonyl). Test in orthogonal assays (fluorescence polarization vs. isothermal titration calorimetry) and cellular thermal shift assays (CETSA). QSAR modeling (CoMFA/CoMSIA) correlates steric/electronic parameters with IC₅₀ shifts .

Methodological Notes

  • Synthetic Optimization: emphasizes temperature control during bromination, while highlights DoE for parameter screening.
  • Data Reconciliation: proposes integrating computational and experimental workflows to address bioactivity contradictions.
  • Advanced Characterization: provides structural validation protocols, and details assay design for biological evaluation.

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